molecular formula C12H20O6 B13439705 (3aS,6R,6aS)-6-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol

(3aS,6R,6aS)-6-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol

Cat. No.: B13439705
M. Wt: 260.28 g/mol
InChI Key: JWWCLCNPTZHVLF-KFNHPLCZSA-N
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Description

The compound (3aS,6R,6aS)-6-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol is a stereochemically complex bicyclic acetal derivative. Key features include:

  • Molecular formula: C₁₂H₂₀O₆ (average mass: 260.286 Da; monoisotopic mass: 260.125988 Da) .
  • Stereochemistry: Four defined stereocenters with (3aS,6R,6aS,4S) configurations, critical for its spatial arrangement and reactivity .
  • Functional groups: Two 1,3-dioxolane rings fused to a tetrahydrofuran core, with hydroxyl and isopropylidene-protected diol moieties.
  • Applications: Likely serves as a chiral intermediate in carbohydrate chemistry or pharmaceutical synthesis, given its structural similarity to isopropylidene-protected sugars like 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose .

Properties

Molecular Formula

C12H20O6

Molecular Weight

260.28 g/mol

IUPAC Name

(3aS,6R,6aS)-6-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol

InChI

InChI=1S/C12H20O6/c1-11(2)14-5-6(16-11)7-8-9(10(13)15-7)18-12(3,4)17-8/h6-10,13H,5H2,1-4H3/t6-,7+,8-,9-,10?/m0/s1

InChI Key

JWWCLCNPTZHVLF-KFNHPLCZSA-N

Isomeric SMILES

CC1(OC[C@H](O1)[C@@H]2[C@H]3[C@@H](C(O2)O)OC(O3)(C)C)C

Canonical SMILES

CC1(OCC(O1)C2C3C(C(O2)O)OC(O3)(C)C)C

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The compound is synthesized primarily by the acid-catalyzed acetalization of glucose derivatives with acetone , forming cyclic acetals that protect hydroxyl groups selectively. This reaction stabilizes the sugar molecule for further synthetic transformations.

  • Starting Material: D-glucose or glucose derivatives
  • Reagents: Acetone (as the acetal source), acid catalyst (commonly sulfuric acid or p-toluenesulfonic acid)
  • Solvent: Typically acetone itself or inert solvents like tetrahydrofuran (THF)
  • Conditions: Controlled temperature (room temperature to mild heating), inert atmosphere to prevent side reactions
  • Reaction Type: Formation of cyclic acetals (protecting groups) via nucleophilic addition of hydroxyl groups to acetone under acidic conditions.

Detailed Reaction Procedure

A typical preparation involves:

Industrial Scale Preparation

On an industrial scale, the process is scaled up with:

Chemical Reaction Analysis

Types of Reactions Involving the Compound

  • Acetal Formation: The key reaction forming the compound is the acid-catalyzed acetalization of glucose hydroxyl groups with acetone.
  • Oxidation: The protected compound can be selectively oxidized to yield sugar derivatives such as allofuranose analogs using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions with sodium borohydride or lithium aluminum hydride can convert the compound into reduced sugar derivatives.
  • Substitution: The protected hydroxyl groups can undergo substitution reactions with nucleophiles to introduce various functional groups, enabling diverse synthetic applications.

Reaction Conditions and Reagents Summary

Reaction Type Common Reagents Conditions Major Products
Acetal Formation Acetone, acid catalyst (H2SO4, p-TsOH) Room temp to mild heating Protected sugar acetals
Oxidation KMnO4, CrO3 Controlled temperature Oxidized sugar derivatives
Reduction NaBH4, LiAlH4 Mild to moderate conditions Reduced sugar derivatives
Substitution Various nucleophiles Depends on nucleophile Functionalized sugar derivatives

Research Findings and Case Studies

Use in Glycoside Synthesis

The compound serves as a hydroxyl protecting group in glycoside synthesis, allowing selective glycosylation reactions by preventing unwanted side reactions at the sugar hydroxyl sites. This selectivity is critical in the synthesis of biologically active glycosides with therapeutic potential.

Application in Antiviral Agent Development

Derivatives of this compound have been used to synthesize antiviral agents. The protection strategy enables precise modification of sugar moieties, enhancing biological activity against viral targets by facilitating the introduction of functional groups at specific positions.

Comparative Analysis with Similar Compounds

Feature (3aS,6R,6aS)-6-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d]dioxol-4-ol 1,2:3,4-Di-O-isopropylidene-alpha-L-glucofuranose 1,2:5,6-Di-O-isopropylidene-alpha-D-glucofuranose
Protecting Group Type 1,3-Dioxolane ring (acetone-derived) Isopropylidene acetal Isopropylidene acetal
Selectivity High selectivity for specific hydroxyl groups Moderate selectivity Moderate selectivity
Synthetic Utility Intermediate for selective glycosylation and functionalization General sugar protection General sugar protection
Molecular Weight (g/mol) ~260.28 Varies Varies

Summary Table of Preparation Methods

Step Description Conditions/Notes
Starting Material D-glucose or derivatives Purity critical for yield
Acetalization Reagents Acetone, acid catalyst (H2SO4, p-TsOH) Acid concentration and temperature control
Reaction Environment Anhydrous, inert atmosphere (N2 or Ar) Prevents oxidation and side reactions
Reaction Monitoring TLC, HPLC Ensures completion and product purity
Work-up Neutralization with NaHCO3, extraction with organic solvents, drying Removes catalyst and impurities
Purification Flash chromatography (n-hexane/ethyl acetate gradient) Achieves high purity
Yield Typically high (70-90%) depending on scale and conditions Optimized for industrial scale

Chemical Reactions Analysis

Photorotamerization in Cryogenic Matrices

2-Hydroxybenzamide-D3 is utilized to study photorotamerization —a light-induced conformational change—in cryogenic environments. This process involves the interconversion between cis and trans conformers via excited-state proton transfer. Deuterium substitution at the hydroxyl and amide groups allows precise tracking of hydrogen-bond dynamics using spectroscopic methods, as isotopic labeling reduces vibrational interference .

Key Observations :

  • Deuterium Kinetic Isotope Effects (KIE) : Slower proton/deuteron transfer rates compared to non-deuterated analogs, critical for elucidating reaction pathways .

  • Cryogenic Stability : The compound’s stability at low temperatures enables isolation of short-lived intermediates during photorotamerization.

Reactivity as an Amide

The amide functional group in 2-hydroxybenzamide-D3 participates in characteristic reactions, with deuterium influencing kinetics and thermodynamics .

Reaction TypeReagents/ConditionsProducts/Outcomes
Azo/Diazo Coupling Azo or diazo compoundsGeneration of toxic gases (e.g., N₂, NH₃)
Reduction Strong reducing agents (e.g., NaBH₄)Formation of flammable gases (e.g., H₂/D₂)
Dehydration P₂O₅, SOCl₂Nitrile formation via water elimination
Combustion Oxygen, heatMixed nitrogen oxides (NOₓ) and CO₂

Notable Features :

  • Deuterium Substitution : Alters reaction rates in proton-sensitive steps (e.g., reduction and dehydration) .

  • Thermal Stability : Enhanced stability under combustion due to stronger C–D bonds .

Hydrogen Bonding and Conformational Dynamics

The compound’s reactivity is modulated by intramolecular hydrogen bonds between the hydroxyl (–OD) and amide (–ND₂) groups. Computational studies reveal:

ConformationRelative Energy (kcal/mol)Dominant Hydrogen Bonding
cis0 (Reference)O–D···N–D₂ (intramolecular)
trans+21.3Weakened intermolecular inte

Scientific Research Applications

The compound (3aS,6R,6aS)-6-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: The compound is used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of (3aS,6R,6aS)-6-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereoisomeric Variants

  • & 15: The (4R)-epimer (3aS,6R,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol (CAS 14131-84-1) shares the same molecular formula but differs in the configuration of the dioxolane substituent. This minor stereochemical variation can drastically alter solubility and biological activity due to changes in hydrogen bonding and enzyme recognition .

Functional Group Modifications

Ester Derivatives
  • Methyl Ester () : Methyl (3aS,4R,6S,6aS)-2,2-dimethyl-6-(4-trifluoromethanesulfonyloxyphenyl)-tetrahydrofuro[3,4-d][1,3]dioxole-4-carboxylate (C₁₆H₁₇F₃O₈S, MW 426.4) replaces the hydroxyl group with a methyl ester and introduces a sulfonate group. This enhances lipophilicity and stability, making it suitable for enzyme inhibition studies (e.g., LpxC inhibitors) .
Amino-Substituted Analogs
  • (3aR,4S,6R,6aS)-6-Amino Derivative (): Replacing the hydroxyl group with an amino group (C₈H₁₅NO₃, MW 173.21) introduces basicity, altering solubility (e.g., increased water solubility at acidic pH) and enabling nucleophilic reactions .

Sugar Backbone Variations

  • Di-O-isopropylidene Glucofuranose (): The analog (3aR,5S,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol (CAS 14686-89-6) differs in the sugar backbone (glucose vs. mannose configuration). This impacts stereoelectronic properties and metabolic pathways .

Table 1: Key Properties of Target Compound and Analogs

Compound Molecular Formula MW (Da) Key Functional Groups Solubility (Predicted) Bioactivity Relevance
Target Compound C₁₂H₂₀O₆ 260.29 Hydroxyl, dioxolanes Moderate (polar) Chiral intermediate
(4R)-Epimer C₁₂H₂₀O₆ 260.29 Hydroxyl, dioxolanes Similar to target Potential stereoselectivity
Methyl Ester () C₁₆H₁₇F₃O₈S 426.4 Ester, triflate Low (lipophilic) Enzyme inhibition
Benzyloxy-Phenyl Derivative C₂₅H₂₈O₈ 456.5 Benzyl ether, ester Very low Hydrophobic binding
Amino Derivative C₈H₁₅NO₃ 173.21 Amino, dioxolane High (aqueous) Nucleophilic reactivity

Computational and Bioactivity Comparisons

  • Structural Similarity Metrics : Tanimoto and Dice coefficients (0.5–1.0) are used to cluster compounds with shared Murcko scaffolds or Morgan fingerprints, as seen in virtual screening studies . For example, the target compound and its (4R)-epimer would exhibit high similarity (>0.8), while ester derivatives may score lower (~0.5) due to substituent differences .
  • Bioactivity Clustering : Compounds with similar structures, such as di-O-isopropylidene sugars, cluster into groups with correlated modes of action (e.g., carbohydrate metabolism pathways) .

Biological Activity

The compound (3aS,6R,6aS)-6-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol (CAS No. 14131-84-1) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound based on various studies and findings.

PropertyValue
Molecular FormulaC₁₂H₂₀O₆
Molecular Weight260.28 g/mol
CAS Number14131-84-1
MDL NumberMFCD00134206

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds with similar structural motifs. For instance, a study involving cell-based growth inhibition assays demonstrated that compounds with the hexahydro-2H-furo[3,2-b][1,4]oxazine scaffold exhibited significant cytotoxicity against human breast carcinoma cells (MDA-MB-231). The compound was shown to induce a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 0.6 µM at concentrations above 3 µM .

The mechanism by which this compound exerts its biological effects appears to involve cell cycle arrest rather than disruption of cell adhesion properties. This was evidenced by a significant slowdown in the cell cycle progression upon treatment with the compound . The WST-1 assay indicated that the compound's cytotoxic effects correlate with its ability to reduce the number of metabolically active cells.

Study 1: In Vitro Cytotoxicity

In a controlled laboratory setting, researchers investigated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that:

  • Cell Line : MDA-MB-231
    • Inhibition Rate : 40% at 10 µM concentration
    • IC50 : 0.6 µM

Study 2: Structure Activity Relationship (SAR)

A detailed SAR analysis revealed that small modifications in the structure of similar compounds significantly affected their biological activity. It was noted that compounds retaining specific functional groups displayed enhanced cytotoxicity compared to those lacking these features .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing this compound, and how can reaction conditions be optimized for yield?

  • Methodology : Synthesis typically involves protecting group strategies and stereoselective reactions. For example, trifluoromethanesulfonic anhydride is used under inert conditions (N₂ atmosphere) at -20°C to activate intermediates, followed by quenching with saturated NaHCO₃ and purification via flash column chromatography (petroleum ether/ethyl acetate gradients). Yield optimization may require adjusting stoichiometry, reaction time, or temperature gradients .
  • Analytical Validation : Post-synthesis purity is confirmed using HPLC (e.g., 97.2% purity reported) and NMR to verify stereochemical integrity .

Q. How can researchers confirm the stereochemical configuration of this compound?

  • Methodology : Use ¹H/¹³C NMR spectroscopy to analyze coupling constants and NOESY correlations, which distinguish axial/equatorial protons in the fused dioxolane and tetrahydrofuran rings. X-ray crystallography is recommended for absolute configuration determination if crystalline derivatives can be obtained .

Q. What safety precautions are critical when handling this compound in the lab?

  • Guidelines : Operate under inert gas (e.g., N₂) to prevent hydrolysis of sensitive dioxolane rings. Use PPE (gloves, goggles) and avoid skin contact. Store in a desiccator at 2–8°C to minimize degradation. Dispose of waste via authorized chemical destruction facilities .

Q. How can stability issues during storage be mitigated?

  • Methodology : Monitor for moisture sensitivity using Karl Fischer titration. Stabilize the compound by lyophilization or storage in anhydrous solvents (e.g., dry DCM or THF). Regularly validate stability via TLC or HPLC .

Advanced Research Questions

Q. What computational methods are effective for predicting reaction pathways and stereochemical outcomes in its synthesis?

  • Methodology : Employ quantum chemical calculations (e.g., DFT) to model transition states and predict stereoselectivity. Tools like COMSOL Multiphysics integrated with AI can optimize reaction parameters (e.g., temperature, solvent polarity) and simulate energy profiles for intermediates .
  • Case Study : ICReDD’s reaction path search methods reduce trial-and-error by combining computational and experimental data to narrow optimal conditions .

Q. How can conflicting spectroscopic data (e.g., NMR vs. IR) be resolved during structural elucidation?

  • Methodology : Cross-validate using multiple techniques:

  • NMR : Assign peaks via 2D experiments (HSQC, HMBC) to resolve overlapping signals.
  • IR : Compare carbonyl (C=O) and hydroxyl (O-H) stretches with DFT-predicted vibrational modes.
  • Mass Spectrometry : High-resolution MS confirms molecular formula and fragmentation patterns .

Q. What strategies are recommended for scaling up synthesis while maintaining stereochemical purity?

  • Methodology : Implement continuous flow chemistry to enhance reproducibility. Use immobilized catalysts (e.g., chiral Ru complexes) for asymmetric induction. Monitor scalability via inline PAT (Process Analytical Technology) tools like Raman spectroscopy .

Q. How does the stereochemistry of the dioxolane ring influence biological activity in related compounds?

  • Case Study : In LpxC inhibitors, the (4S) configuration in the dioxolane moiety enhances binding affinity to bacterial targets. Molecular docking studies can correlate stereochemistry with activity by analyzing hydrogen-bonding networks and steric clashes .

Q. What advanced separation techniques are suitable for isolating diastereomers or regioisomers of this compound?

  • Methodology : Use chiral stationary phases (CSPs) in HPLC (e.g., cellulose- or amylose-based columns) with hexane/isopropanol gradients. Simulated Moving Bed (SMB) chromatography improves throughput for large-scale separations .

Methodological Best Practices

  • Data Contradiction Analysis : Replicate experiments under controlled conditions (e.g., humidity, temperature) to isolate variables. Use statistical tools (e.g., ANOVA) to assess reproducibility .
  • Regulatory Compliance : Document synthesis and handling procedures per SARA 302/313 and EPA guidelines. Maintain records of waste disposal and exposure control measures .

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